1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Overview
Description
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one is a complex organic compound with the molecular formula C17H23N3O3. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to an indene backbone, coupled with an imidazolidin-2-one moiety .
Preparation Methods
The synthesis of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indene derivative, followed by nitration to introduce the nitro group. Subsequent steps include the formation of the imidazolidin-2-one ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methyl groups and the nitro group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one include:
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)-1H-pyrrole: This compound shares a similar indene backbone but differs in the heterocyclic ring structure.
N-(1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)acetamide: This compound has an acetamide group instead of the imidazolidin-2-one moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10-12(19-7-6-18-15(19)21)8-11-13(14(10)20(22)23)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOCBYSCCQVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3CCNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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